

CVT-313 selectivity over CDK1 CDK4 optimization

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Compound Focus: Cvt-313

CAS No.: 199986-75-9

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Understanding CVT-313 Selectivity

What is the documented selectivity profile of CVT-313 for CDK2 over CDK1 and CDK4?

CVT-313 is a well-characterized, potent, selective, reversible, and ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2) [1]. Its selectivity over other CDKs is quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes the key biochemical potency data from multiple studies [2] [1] [3]:

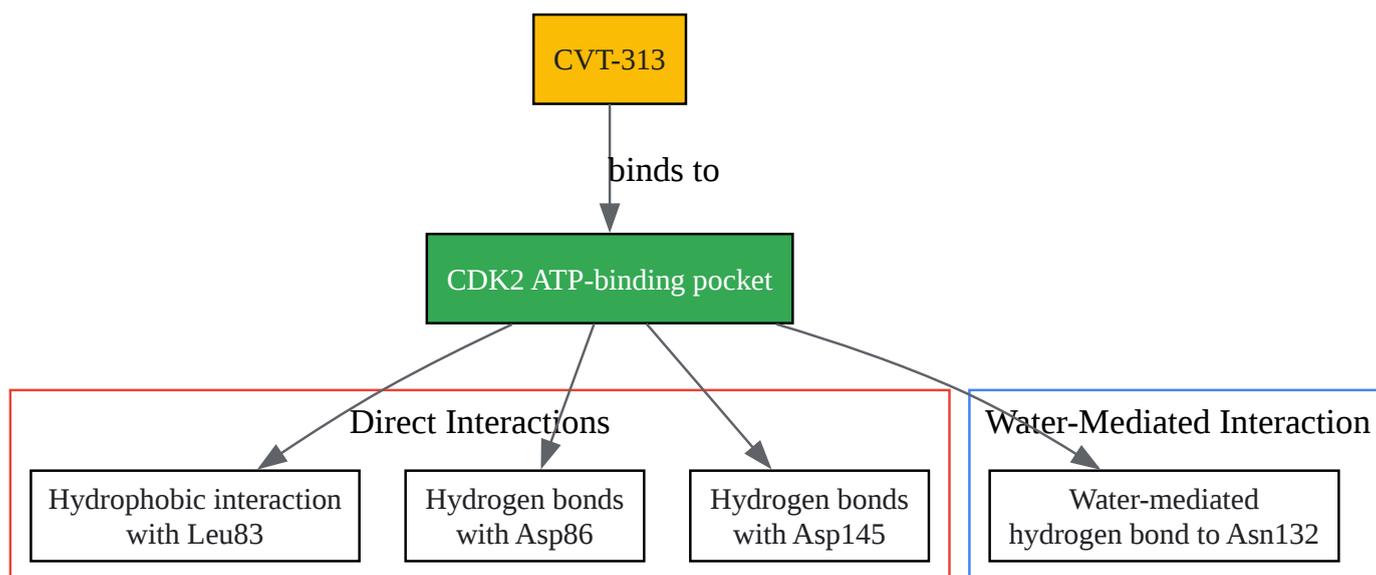
| Kinase Target | IC50 Value | Fold-Selectivity (vs. CDK2) |
|---------------|-------------|-----------------------------|
| CDK2 | 0.5 μ M | - |
| CDK1 | 4.2 μ M | 8.5-fold |
| CDK4 | 215 μ M | 430-fold |

This data shows that **CVT-313** exhibits strong selectivity for CDK2, requiring concentrations hundreds of times higher to inhibit CDK4 [2]. It's also noted that **CVT-313** has no effect on other, non-related ATP-dependent serine/threonine kinases like MAPK, PKA, and PKC (IC50 > 1.25 mM) [1].

Mechanism of Selectivity and Optimization

What is the structural basis for **CVT-313**'s selectivity, and how can it be optimized?

The selectivity of **CVT-313** arises from its specific molecular interactions within the ATP-binding pocket of CDK2, as revealed by a crystal structure solved at 1.74 Å resolution [4]. The diagram below illustrates these key interactions.



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The binding is stabilized by **water-mediated interactions** with **Asn132** [4]. The structural analysis suggests that further chemical modifications to **CVT-313** could create **additional hydrogen bonds or hydrophobic contacts** within the ATP-binding pocket, which is a promising strategy for designing more potent and selective next-generation CDK2 inhibitors [4].

Experimental Protocols & Troubleshooting

Here are detailed methodologies for key experiments cited in the literature, along with common troubleshooting points.

In Vitro Kinase Assay to Determine IC50

This protocol is used to measure the biochemical potency of **CVT-313** against various CDKs [2] [3].

- **Principle:** A purified CDK-cyclin complex is incubated with **CVT-313**, ATP, and a substrate. The incorporation of a radioactive phosphate group from $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ into the substrate is measured to determine kinase activity.
- **Key Steps:**
 - **Reaction Mixture:** Combine purified CDK-cyclin complex, $[\gamma\text{-}^{32}\text{P}]\text{ATP}$, and the specific inhibitor (**CVT-313**) in a buffer containing HEPES, NaCl, MnCl_2 , MgCl_2 , and protease/phosphatase inhibitors.
 - **Incubation:** Incubate the mixture at 30°C for 10 minutes.
 - **Detection:** Separate the phosphorylated proteins by SDS-PAGE and visualize/quantify the radioactivity.
- **Troubleshooting Guide:**

| Issue | Possible Cause | Suggested Solution |
|--|---|---|
| High background signal | Non-specific phosphorylation or ATP contamination. | Include negative controls (no enzyme), optimize ATP concentration, and ensure thorough washing. |
| Low signal across all samples | Enzyme inactivity or outdated $[\gamma\text{-}^{32}\text{P}]\text{ATP}$. | Aliquot and test enzyme activity, use fresh ATP, and check instrument sensitivity. |
| IC50 values inconsistent with literature | DMSO concentration too high affecting enzyme activity. | Keep final DMSO concentration low (e.g., <1%) in all reaction wells [5]. |

Cell-Based Proliferation Assay

This protocol assesses the cellular activity of **CVT-313** [2] [3] [6].

- **Principle:** The effect of **CVT-313** on cell growth is measured by treating cells and using a colorimetric assay to quantify viable cells after a set period.
- **Key Steps:**
 - **Cell Preparation:** Culture cells (e.g., MRC-5, A549) in appropriate medium (e.g., Dulbecco's Modified Eagle's Medium with 5% fetal calf serum).

- **Drug Treatment:** Add **CVT-313** (typically dissolved in DMSO and then diluted in culture medium) to exponentially growing cells. Common tested concentrations range from 0 to 20 μM .
 - **Incubation:** Expose cells to the compound for 48 hours.
 - **Viability Measurement:** Use a non-radioactive cell viability kit (e.g., CellTiter 96). Measure the signal (e.g., absorbance) to determine the number of viable cells and calculate the IC50 for growth arrest.
- **Troubleshooting Guide:**

| Issue | Possible Cause | Suggested Solution |
|-------------------------------------|--|---|
| No inhibition of cell growth | Inactive compound or incorrect cell line. | Verify compound solubility and stability, use a positive control (e.g., another known inhibitor), and confirm cell line authenticity. |
| Precipitate forming in media | CVT-313 concentration exceeds solubility in aqueous media. | Prepare fresh DMSO stock, ensure final DMSO concentration is $\leq 0.1-0.5\%$, and consider sonicating the solution before dilution [5] [7]. |
| High cytotoxicity in control (DMSO) | DMSO concentration is too high. | Titrate DMSO concentration to find a non-toxic level for your specific cell line; typically, keep it below 0.5%. |

FAQ: Practical Application Guidance

What is the typical formulation and storage of CVT-313 for experiments?

- **Stock Solution:** **CVT-313** is typically dissolved in DMSO at a high concentration (e.g., 50-80 mg/mL, which is about 125-200 mM) for in vitro studies. This stock should be aliquoted and stored at -20°C to -80°C [5] [3] [6].
- **In Vivo Formulation:** For animal studies, one validated formulation is a clear solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O, which can achieve a working concentration of 4 mg/mL. Another option is a 5% DMSO in corn oil solution [5] [3].

What are the expected cellular outcomes of treating cells with CVT-313?

Treatment of cells with **CVT-313** leads to:

- **Inhibition of retinoblastoma (Rb) protein hyperphosphorylation.** [2] [5]

- **Cell cycle arrest at the boundary between the G1 and S phases.** [2] [5]
- **Dose-dependent inhibition of cell growth**, with IC50 values ranging from 1.25 to 20 μM across various mouse, rat, and human cell lines [2] [3]. In A549 human lung carcinoma cells, the cellular IC50 was reported as 1.2 μM [4].
- **Induction of apoptosis** in certain cancer cells, such as human diffuse large B-cell lymphomas [7].

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